6'-Fluoro-2,3'-bipyridine
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Overview
Description
6’-Fluoro-2,3’-bipyridine is a fluorinated bipyridine derivative, which consists of two pyridine rings connected by a single bond, with a fluorine atom attached to the 6’ position. Bipyridine compounds are known for their versatility and are extensively used in various fields such as coordination chemistry, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Fluoro-2,3’-bipyridine typically involves cross-coupling reactions. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses organotin compounds as coupling partners . These reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 6’-Fluoro-2,3’-bipyridine may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6’-Fluoro-2,3’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6’-Fluoro-2,3’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6’-Fluoro-2,3’-bipyridine depends on its specific application. As a ligand, it coordinates with metal centers, forming stable complexes that can catalyze various chemical reactions . The fluorine atom’s electron-withdrawing properties can influence the reactivity and stability of these complexes . In biological systems, the compound can interact with molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.
4,4’-Bipyridine: Another bipyridine derivative, often used in the synthesis of viologens and supramolecular structures.
6,6’-Difluoro-2,2’-bipyridine: A fluorinated bipyridine similar to 6’-Fluoro-2,3’-bipyridine, but with fluorine atoms at the 6,6’ positions.
Uniqueness of 6’-Fluoro-2,3’-bipyridine: The unique positioning of the fluorine atom at the 6’ position in 6’-Fluoro-2,3’-bipyridine imparts distinct electronic properties, influencing its reactivity and coordination behavior. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C10H7FN2 |
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Molecular Weight |
174.17 g/mol |
IUPAC Name |
2-fluoro-5-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H7FN2/c11-10-5-4-8(7-13-10)9-3-1-2-6-12-9/h1-7H |
InChI Key |
MJBVVHYFIJOHDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=C2)F |
Origin of Product |
United States |
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